molecular formula C35H25N5O7S B1450901 Direct Fast Brown BX CAS No. 3476-90-2

Direct Fast Brown BX

Cat. No.: B1450901
CAS No.: 3476-90-2
M. Wt: 659.7 g/mol
InChI Key: GNBQDUZSFCDONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Direct Fast Brown BX is a synthetic azo dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its excellent fastness properties, including resistance to washing, light, and perspiration. The compound has the molecular formula C35H25N5O7S and a molecular weight of 703.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Fast Brown BX is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form .

Chemical Reactions Analysis

Types of Reactions: Direct Fast Brown BX undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the dye molecule can be oxidized, leading to changes in color.

    Reduction: The azo bonds can be reduced to form aromatic amines.

    Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed:

Scientific Research Applications

Direct Fast Brown BX has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Direct Fast Brown BX involves its interaction with substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. The dye molecules can penetrate the fibers and form strong bonds, resulting in high fastness properties. The molecular targets include hydroxyl groups on cellulose fibers, which facilitate the binding of the dye .

Comparison with Similar Compounds

  • Direct Brown B
  • Calcomine Brown BX

Comparison: Direct Fast Brown BX is unique due to its specific molecular structure, which imparts superior fastness properties compared to similar compounds. It has a higher molecular weight and more complex structure, leading to better binding and resistance to external factors .

Properties

CAS No.

3476-90-2

Molecular Formula

C35H25N5O7S

Molecular Weight

659.7 g/mol

IUPAC Name

5-[[4-[4-[(7-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C35H25N5O7S/c41-31-17-16-28(20-30(31)35(43)44)39-37-25-11-6-21(7-12-25)22-8-13-26(14-9-22)38-40-33-32(48(45,46)47)18-23-10-15-27(19-29(23)34(33)42)36-24-4-2-1-3-5-24/h1-20,36,41-42H,(H,43,44)(H,45,46,47)

InChI Key

GNBQDUZSFCDONM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Direct Fast Brown BX
Reactant of Route 2
Reactant of Route 2
Direct Fast Brown BX
Reactant of Route 3
Reactant of Route 3
Direct Fast Brown BX
Reactant of Route 4
Reactant of Route 4
Direct Fast Brown BX
Reactant of Route 5
Reactant of Route 5
Direct Fast Brown BX
Reactant of Route 6
Reactant of Route 6
Direct Fast Brown BX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.